molecular formula C12H15N5O B2816291 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide CAS No. 2307941-27-9

1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide

Cat. No. B2816291
CAS RN: 2307941-27-9
M. Wt: 245.286
InChI Key: STQAXNGCTSOYAU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolo [1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .


Synthesis Analysis

An efficient synthesis of pyrazolo [1,5-a]pyrimidines has been reported . The synthesis involves using 7-hydrazinyl-5-methylpyrazolo [1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo [1,5-a]pyrimidine-3-carbonitrile as precursors . The synthetic route of related compounds also involves using 5-chloro-3-nitropyrazolo [1,5-a]pyrimidine as a starting material .


Chemical Reactions Analysis

Pyrazolo [1,5-a]pyrimidines have been used in various chemical reactions . They have been identified as strategic compounds for optical applications due to their significant photophysical properties .

Scientific Research Applications

Synthesis and Derivative Applications

The compound 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide is a structural component of various pyrazolo[1,5-a]pyrimidine derivatives, which have been synthesized and studied for their diverse biological and pharmacological activities. For instance, Abdelriheem et al. (2017) have elaborated on the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives, exploring their potential as antimetabolites due to their purine analogue properties and investigating their antitrypanosomal activity. This research demonstrates an effective synthesis methodology, yielding compounds with significant potential for pharmaceutical applications (Abdelriheem, Zaki, & Abdelhamid, 2017).

Antifungal and Anticancer Properties

The synthesis of pyrazolo[1,5-a]pyrimidine analogues of the systemic fungicide carboxin by Huppatz (1985) highlights the fungicidal properties of these compounds, particularly against Basidiomycete species. This research underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new antifungal agents with high efficacy (Huppatz, 1985).

Antimicrobial Activity

Another study by Gein et al. (2010) focuses on the synthesis of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, investigating their antimicrobial activity. This work presents a novel approach to creating compounds with potential use in combating microbial infections, emphasizing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in the development of new antimicrobial drugs (Gein, Zamaraeva, Kurbatova, Voronina, & Vakhrin, 2010).

Novel Synthesis Methods and Biological Evaluation

Further, Rahmouni et al. (2016) describe the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of these compounds in oncology and inflammation treatment. This study not only contributes to the chemical literature on pyrazolo[1,5-a]pyrimidine derivatives but also opens new avenues for their application in medical research and drug development (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Future Directions

Pyrazolo [1,5-a]pyrimidines have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes and pigments . Their synthetic routes have escalated dramatically in the last decades . This suggests that there is a lot of potential for future research and development in this area.

properties

IUPAC Name

1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-8-7-11(17-10(15-8)4-5-14-17)16-6-2-3-9(16)12(13)18/h4-5,7,9H,2-3,6H2,1H3,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQAXNGCTSOYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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